molecular formula C26H25N3O3 B6507896 2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 932358-32-2

2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No. B6507896
CAS RN: 932358-32-2
M. Wt: 427.5 g/mol
InChI Key: YLDGULICGGIAEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as quinoxaline derivatives, involves various methods of synthetic strategies . These methods include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . For instance, the synthesis of aryl hydrazones, 2-oxo-6, 7-dichloro-1, 2-dihydro quinoxaline-3-carbaldehyde occurred via refluxing of dichlorophenylenediamine with pyruvic acid followed by coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR and 1 H NMR spectra, elemental analysis, and single crystal X-ray diffraction . These techniques help in confirming the structures of the synthesized compounds .


Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as quinoxalines, involves various reactions . These reactions include diazotization, nitration, oxidation, and substitutions reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mechanism of Action

The mechanism of action of similar compounds, such as quinoxalines, is often related to their diverse pharmacological and biological properties . For instance, 4-arylamino-quinazoline suppressed tumor cells growth by highly selective inhibition of EGFR phosphorylation .

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-18-7-6-10-22(13-18)28-25(30)17-29-24-15-23(32-2)12-11-19(24)14-20(26(29)31)16-27-21-8-4-3-5-9-21/h3-15,27H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDGULICGGIAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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